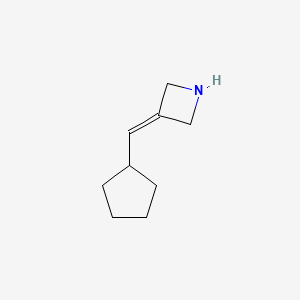

3-(Cyclopentylmethylidene)azetidine

Description

Propriétés

Formule moléculaire |

C9H15N |

|---|---|

Poids moléculaire |

137.22 g/mol |

Nom IUPAC |

3-(cyclopentylmethylidene)azetidine |

InChI |

InChI=1S/C9H15N/c1-2-4-8(3-1)5-9-6-10-7-9/h5,8,10H,1-4,6-7H2 |

Clé InChI |

QWLXWFMWEDAHHW-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)C=C2CNC2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylmethylidene)azetidine typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is efficient for synthesizing functionalized azetidines.

Industrial Production Methods: Industrial production of azetidines, including 3-(Cyclopentylmethylidene)azetidine, often involves the use of palladium-catalyzed cross-coupling reactions. These methods are scalable and provide high yields of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Cyclopentylmethylidene)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted azetidines, depending on the reagents and conditions used .

Applications De Recherche Scientifique

3-(Cyclopentylmethylidene)azetidine is a novel compound featuring a four-membered azetidine ring substituted with a cyclopentylmethylidene group. Azetidines are characterized by their unique ring structure, which consists of three carbon atoms and one nitrogen atom, contributing to significant ring strain that imparts distinctive chemical reactivity. The cyclopentylmethylidene moiety enhances the compound's structural diversity and potential reactivity, making it of interest in medicinal chemistry and organic synthesis.

Here are some applications of 3-(Cyclopentylmethylidene)azetidine:

Drug Development

The unique structure of 3-(Cyclopentylmethylidene)azetidine positions it as a candidate for various applications in drug development.

Interaction studies

Interaction studies involving 3-(Cyclopentylmethylidene)azetidine are crucial for understanding its potential biological effects. These studies typically focus on identifying potential drug targets, assessing binding affinities, and evaluating efficacy and safety.

Several compounds share structural similarities with 3-(Cyclopentylmethylidene)azetidine. The following table compares these compounds, highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Azetidine | Four-membered ring | Basic nitrogen; found in various natural products. |

| 3-Aminoazetidine | Azetidine derivative | Functionalized for peptide synthesis; enhances stability. |

| 2-Arylazetidine | Aryl-substituted azetidine | Unique reactivity due to aryl group; used in drug discovery. |

| 4-Methylazetidine | Methyl-substituted azetidine | Increased lipophilicity; potential pharmaceutical applications. |

| Cyclopropylazetidine | Cyclopropyl-substituted azetidine | Exhibits different reactivity patterns due to ring strain. |

Mécanisme D'action

The mechanism of action of 3-(Cyclopentylmethylidene)azetidine involves its interaction with specific molecular targets. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity . Additionally, its unique structure allows it to interact with cellular pathways, potentially leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Physicochemical Properties

Azetidine derivatives exhibit distinct physicochemical profiles depending on substituents and ring modifications. Key comparisons include:

Key Findings :

- TPSA vs. logD: Azetidines with similar logD values (e.g., 3-methoxy vs. 3-cyano derivatives) show differing cellular permeability due to TPSA variations. Lower TPSA correlates with improved permeability and reduced efflux .

- Solubility: Polar substituents (e.g., hydroxyl in azetidin-3-ylmethanol HCl) enhance aqueous solubility, while hydrophobic groups (e.g., cyclopentyloxy) favor organic solvents .

Comparison :

- Azetidine synthesis typically requires lower catalyst loadings (e.g., Pd-catalyzed methods) compared to pyrrolidines or piperidines, enhancing cost efficiency .

- Steric hindrance (e.g., isopropoxy groups) improves metabolic stability but complicates synthesis .

Key Findings :

- Ring Size : Azetidines (4-membered) show higher metabolic stability than pyrrolidines (5-membered) or piperidines (6-membered) but may sacrifice potency. Larger rings (e.g., piperidine) often exhibit better target affinity but poorer stability .

- Substituent Effects: Electron-withdrawing groups (e.g., cyano) reduce cellular permeability despite favorable logD, while hindered ethers (e.g., isopropoxy) enhance stability .

Metabolic Stability

- Exocyclic Azetidines : Compounds like 39 (isopropoxy-substituted) show 76% metabolic recovery, outperforming analogs with bulkier rings (e.g., pyrrolidine: 46% recovery) .

- Ring Strain : The azetidine’s high ring strain increases reactivity but can be mitigated by steric shielding, as seen in compound 39 .

Q & A

Q. What are the optimized synthetic routes for 3-(Cyclopentylmethylidene)azetidine, and how can its structural integrity be validated?

Methodology :

- Synthesis : Utilize nucleophilic substitution reactions involving azetidine precursors and cyclopentylmethylidene derivatives. For example, azetidine rings can undergo alkylation or cross-coupling reactions with cyclopentylmethylidene halides under Lewis acid catalysis (e.g., AlCl₃ or Pd-based catalysts) .

- Characterization : Confirm structure via high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry and substituent positioning. Purity can be assessed via HPLC with UV detection .

Q. What experimental conditions are critical for maintaining the stability of 3-(Cyclopentylmethylidene)azetidine during storage and handling?

Methodology :

- Storage : Store in inert, airtight containers under nitrogen or argon at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation .

- Stability Assessment : Monitor degradation via accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Analyze samples periodically by TLC or HPLC to detect decomposition products .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-(Cyclopentylmethylidene)azetidine derivatives be achieved, and what factors dictate selectivity?

Methodology :

- Catalytic Systems : Employ chiral phosphoric acids (CPAs) or transition-metal catalysts (e.g., Ru or Rh complexes) to induce asymmetry. For example, Sun et al. demonstrated that CPAs activate azetidine precursors via hydrogen-bonding interactions, favoring one tautomeric form (thione vs. thiol) to control enantioselectivity .

- Computational Modeling : Use density functional theory (DFT) to compare activation free energies of competing pathways. Mode A (thione activation) typically exhibits lower energy barriers than alternative mechanisms .

Q. How do substituent effects (e.g., electron-donating/withdrawing groups) influence the cyclization efficiency of azetidine derivatives?

Methodology :

- Substituent Screening : Synthesize a library of azetidine precursors with varied R1/R2 groups (e.g., methoxy, nitro, halogens). Monitor reaction kinetics via in situ IR or NMR to track cyclization rates.

- Key Findings : Electron-donating groups (e.g., 3-OMe) enhance cyclization efficiency, while bulky or electron-withdrawing substituents (e.g., 4-OMe) may stall reactions due to steric hindrance or destabilized transition states .

Q. What strategies are effective for evaluating the biological activity of 3-(Cyclopentylmethylidene)azetidine in neuroinflammatory disease models?

Methodology :

- In Vitro Assays : Use BV2 microglial cells stimulated with lipopolysaccharide (LPS) to measure NLRP3 inflammasome inhibition. Quantify IL-1β and caspase-1 via ELISA and Western blotting .

- In Vivo Models : Administer the compound to rodent models of neuroinflammation (e.g., LPS-induced encephalopathy). Assess behavioral outcomes and post-mortem biomarker analysis (e.g., ROS levels, NLRP3 expression) .

Q. How can structure-activity relationship (SAR) studies guide the design of azetidine derivatives with enhanced dopamine transporter (DAT) affinity?

Methodology :

- Scaffold Modification : Replace the tropane ring in DAT ligands (e.g., GBR 12909) with azetidine rings. Introduce diarylmethoxyethylidenyl groups at position 3 to improve DAT selectivity over serotonin/norepinephrine transporters .

- Binding Assays : Conduct competitive radioligand displacement studies using [³H]WIN 35,428 in rat brain homogenates. Calculate IC₅₀ values and correlate with substituent hydrophobicity/electronic profiles .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in azetidine cyclization yields reported under similar conditions?

Resolution :

- Parameter Optimization : Variations in solvent polarity (e.g., DMF vs. THF), temperature gradients, or catalyst loading (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) significantly impact yields. For instance, notes that 4-methoxy substituents fail to cyclize due to electronic destabilization, whereas 3-methoxy derivatives proceed efficiently. Systematic screening of reaction variables is critical .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.